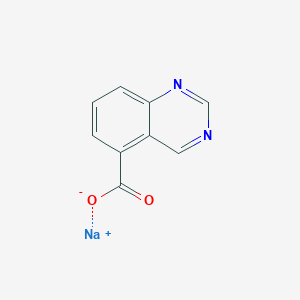

Sodium quinazoline-5-carboxylate

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Synthesis and Design

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, distinguished by their cyclic structures that incorporate at least one nitrogen atom. numberanalytics.comopenmedicinalchemistryjournal.com Their importance in modern chemical synthesis and design is immense, stemming from their ubiquitous presence in natural products, such as vitamins and alkaloids, and their critical role as versatile building blocks for a vast array of functional molecules. openmedicinalchemistryjournal.comfrontiersin.orgnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule pharmaceuticals feature a nitrogen heterocycle, highlighting their profound impact on medicinal chemistry. msesupplies.com

The significance of these compounds is rooted in several key properties:

Structural Diversity : Nitrogen heterocycles can be modified to create a wide range of derivatives with distinct physical and biological properties. numberanalytics.com This structural flexibility allows for the fine-tuning of molecules for specific applications. msesupplies.com

Biological Activity : Many nitrogen heterocycles exhibit a broad spectrum of pharmacological activities, forming the basis for numerous antibacterial, antiviral, and anticancer agents. msesupplies.comnumberanalytics.com They are also pivotal in agrochemicals, constituting the backbone of many crop protection agents. frontiersin.orgmsesupplies.com

Chemical Reactivity : The presence of the nitrogen atom imparts unique electronic properties, influencing the molecule's reactivity in various chemical reactions like substitution and cycloaddition. numberanalytics.comnumberanalytics.com

Applications in Materials Science and Catalysis : Beyond life sciences, nitrogen heterocycles serve as essential components in the development of functional materials, including conducting polymers and dyes. openmedicinalchemistryjournal.comnumberanalytics.com They are also widely used as ligands in transition-metal catalysis and as organocatalysts, enhancing the efficiency and selectivity of chemical reactions. frontiersin.orgnumberanalytics.com

This combination of structural versatility and functional diversity has established nitrogen heterocycles as indispensable scaffolds in the ongoing quest for novel pharmaceuticals, advanced materials, and efficient catalytic systems. numberanalytics.comfrontiersin.org

Overview of the Quinazoline (B50416) Core and Diverse Substituted Derivatives

Among the myriad of nitrogen heterocycles, the quinazoline scaffold holds a privileged position in medicinal chemistry. mdpi.com Structurally, quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. mdpi.comwikipedia.org This fusion significantly influences the properties of the pyrimidine ring. mdpi.com The parent compound, a light yellow crystalline solid, is rarely the focus of research itself; instead, its substituted derivatives are of considerable interest due to their broad range of biological activities. nih.govwikipedia.org

The first quinazoline derivative was prepared by Griess in 1869. nih.govmdpi.com Since then, thousands of quinazoline derivatives have been synthesized and investigated, revealing a remarkable spectrum of pharmacological potential. mdpi.comnih.gov The properties and biological activity of these derivatives are highly dependent on the nature and position of the substituents on either the benzene or pyrimidine ring. mdpi.com

Quinazoline and its oxidized form, quinazolinone, are considered important scaffolds for synthesizing molecules of physiological and pharmacological significance. nih.govresearchgate.net Derivatives have been reported to exhibit activities including:

Anti-inflammatory nih.govmdpi.com

Antimicrobial and Antifungal nih.govmdpi.com

Anticonvulsant nih.gov

Antihypertensive mdpi.comresearchgate.net

The versatility of the quinazoline nucleus has led to the development of several clinically approved drugs. mdpi.comresearchgate.net For example, Gefitinib is a quinazoline-based drug that acts as an inhibitor of the epidermal growth factor receptor (EGFR) protein kinase, used in cancer therapy. wikipedia.orgnih.gov

Table 1: Physicochemical Properties of Quinazoline and Quinazoline-5-carboxylic acid

| Property | Quinazoline | Quinazoline-5-carboxylic acid |

|---|---|---|

| Molecular Formula | C₈H₆N₂ | C₉H₆N₂O₂ |

| Molar Mass | 130.15 g/mol | 174.16 g/mol |

| Appearance | Light yellow crystals | Not specified |

| Boiling Point | 243 °C | Not specified |

| Melting Point | 48 °C | Not specified |

| Acidity (pKa) | 3.51 | Not specified |

| CAS Number | 253-82-7 | 1638759-71-3 |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Research Context of Carboxylate Functionality within Quinazoline Systems

Research has shown that the presence and position of a carboxylate group are critical for activity in various contexts. For instance, in the development of antimalarial agents based on quinazolinone structures, the carboxylic acid moiety was found to be essential for antiplasmodial potency. acs.org Removing the acid group or replacing it with another functional group led to a complete loss of activity. acs.org

Similarly, studies on quinazoline-based compounds as inhibitors of carbonic anhydrase (an enzyme linked to cancer) demonstrated that the position of the carboxylic acid on an appended aniline (B41778) ring (ortho, meta, or para) significantly impacted inhibitory activity and selectivity against different enzyme isoforms. nih.gov Derivatives with the carboxylic acid at the ortho position showed broad cell growth inhibitory activity, while those with meta or para positioning exhibited more selective effects. nih.gov

Furthermore, synthetic research has focused on developing efficient methods for creating quinazoline carboxylates. One-pot, three-component reactions have been used to synthesize 2-phenyl-quinazoline-4-carboxylic acid from isatin-derived sodium salts. hacettepe.edu.tr This carboxylic acid derivative then serves as a versatile intermediate for the synthesis of a wider range of esters and amides. hacettepe.edu.tr Other research has explored the synthesis of novel thiazolo[2,3-b]quinazoline-2-carboxylates, finding that the introduction of various electron-withdrawing and electron-donating groups influences their antimicrobial and anti-tuberculosis activities. nih.gov The strategic placement of a carboxylate group is thus a well-established approach for the structural optimization of quinazoline-based compounds in the search for new therapeutic agents. nuph.edu.ua

Table 2: Examples of Biologically Active Quinazoline Derivatives

| Compound Name | Core Structure | Biological/Therapeutic Application | Reference(s) |

|---|---|---|---|

| Gefitinib | Quinazoline | Anticancer (EGFR Inhibitor) | wikipedia.orgresearchgate.netnih.gov |

| Proquazone | Quinazolinone | Anti-inflammatory (NSAID) | researchgate.net |

| Albaconazole | Quinazolinone | Antifungal | researchgate.netresearchgate.net |

| Prazosin | Quinazoline | Antihypertensive | researchgate.net |

| Febrifugine | Quinazolinone | Antimalarial | nih.gov |

| Lapatinib | Quinazoline | Anticancer (EGFR and HER2 Inhibitor) | nih.gov |

| Erlotinib | Quinazoline | Anticancer (EGFR Inhibitor) | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;quinazoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.Na/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8;/h1-5H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLRGZQMNHIIMW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinazoline 5 Carboxylate and Analogous Carboxylated Quinazolines

Established and Evolving Approaches to Quinazoline (B50416) Ring System Construction

The formation of the quinazoline ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical cyclocondensation reactions and modern transition-metal-catalyzed approaches.

Cyclocondensation Reactions of Precursor Molecules

Cyclocondensation reactions involve the formation of the quinazoline ring through the intramolecular or intermolecular reaction of appropriately substituted precursors. These methods often rely on the careful selection of starting materials that already contain the necessary functionalities for ring closure.

Anthranilic acid and its derivatives are common and versatile starting materials for the synthesis of quinazolinones, which can be precursors to quinazolines. wikipedia.orgchemeurope.comnih.gov The Niementowski quinazoline synthesis, a classic example, involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). wikipedia.orgchemeurope.com This reaction is typically carried out at high temperatures, although microwave-assisted methods have been developed to accelerate the process. ijprajournal.com For the synthesis of quinazoline-5-carboxylic acid, a potential starting material would be 3-aminophthalic acid (2-amino-1,3-benzenedicarboxylic acid). The reaction of this dicarboxylic anthranilic acid analog with a suitable one-carbon source, such as formamide, could theoretically lead to the formation of quinazoline-5,8-dicarboxylic acid, which would require a subsequent selective decarboxylation step to yield the desired product.

A general representation of the Niementowski reaction is shown below:

Figure 1: General scheme of the Niementowski quinazoline synthesis.

Research has also explored the use of other reagents with anthranilic acids. For instance, the condensation of anthranilic acid with orthoesters and amines can yield 4(3H)-quinazolinone derivatives. ijprajournal.com

While less common, (2-aminophenyl)-oxo-acetic acid and its salts represent another potential entry point for the synthesis of carboxylated quinazolines. This precursor contains both the aniline (B41778) moiety and a keto-acid functionality, which can participate in cyclization reactions. The synthesis of quinazoline derivatives from α-keto acids and 2-aminobenzylamine has been reported to proceed via condensation followed by decarboxylation under visible light catalysis, suggesting a potential pathway for forming the quinazoline ring. rsc.org

Isatoic anhydride (B1165640) is a widely used precursor for the synthesis of various quinazoline and quinazolinone derivatives. nih.govopenmedicinalchemistryjournal.com It readily reacts with a variety of nucleophiles, leading to the opening of the anhydride ring and subsequent cyclization to form the quinazoline scaffold. Multi-component reactions involving isatoic anhydride, an aldehyde, and an amine or ammonia (B1221849) source are particularly efficient for generating diverse quinazoline derivatives. openmedicinalchemistryjournal.com The synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a three-component reaction of isatoic anhydride, an aldehyde, and a primary amine is a well-established method. nih.gov To produce a quinazoline with a carboxylic acid at the 5-position, one would need to start with a substituted isatoic anhydride that already contains the carboxyl group or a precursor that can be converted to it.

Transition-Metal-Catalyzed Synthetic Pathways

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including quinazolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to traditional approaches.

Palladium catalysis has been extensively utilized in the synthesis of quinazolines. nih.govorganic-chemistry.org One common strategy involves the palladium-catalyzed reaction of 2-aminobenzonitriles with various coupling partners. For example, a three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, can afford a diverse range of quinazoline derivatives. nih.govnih.gov The mechanism of these reactions often involves a cascade of cross-coupling and cyclization steps. researchgate.net

For the specific synthesis of quinazoline-5-carboxylic acid, a potential palladium-catalyzed approach could involve the carbonylation of a suitably substituted precursor. For instance, a 2-amino-6-halobenzonitrile could undergo palladium-catalyzed carbonylation to introduce the carboxylic acid function at the desired position, followed by cyclization to form the quinazoline ring. While the direct palladium-catalyzed synthesis of quinazoline-5-carboxylic acid is not extensively documented, related transformations provide a strong basis for the feasibility of such an approach.

The following table summarizes some of the key synthetic approaches discussed:

| Synthetic Approach | Precursor(s) | Key Features | Potential for Quinazoline-5-carboxylate Synthesis |

| Niementowski Reaction | Anthranilic acid derivatives, Amides | High temperature, classical method, microwave-assisted variations exist. wikipedia.orgchemeurope.comijprajournal.com | Requires 3-aminophthalic acid and subsequent selective decarboxylation. |

| From Isatoic Anhydride | Isatoic anhydride, Aldehydes, Amines | Versatile, multi-component reactions are common. nih.govopenmedicinalchemistryjournal.com | Requires a carboxyl-substituted isatoic anhydride. |

| Palladium-Catalyzed Cyclization | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Mild conditions, high functional group tolerance. nih.govorganic-chemistry.orgnih.gov | Potentially applicable with a 2-amino-6-cyanobenzoic acid precursor. |

| Palladium-Catalyzed Carbonylation | 2-Amino-6-halobenzonitriles | Direct introduction of the carboxyl group. | A promising but less explored route for this specific target. |

Manganese-Mediated Oxidative Radical Cyclization Reactions

Manganese, an earth-abundant and cost-effective metal, has emerged as a powerful catalyst in organic synthesis. Its application in constructing quinazoline scaffolds often involves acceptorless dehydrogenative coupling (ADC) reactions, which are prized for their atom economy and environmentally benign nature, releasing only hydrogen gas as a byproduct. researchgate.netacs.org

In a typical Mn(I)-catalyzed ADC strategy, 2-aminobenzyl alcohols react with primary amides. acs.orgnih.govmdpi.com This process is facilitated by a manganese catalyst, often in conjunction with a phosphine-free NNN-tridentate ligand, under high temperatures in a solvent like toluene. researchgate.netnih.gov The reaction proceeds through a dehydrogenative pathway to yield 2-substituted quinazolines. A variety of functional groups on both the amide and the 2-aminobenzyl alcohol are generally well-tolerated, providing access to a diverse range of quinazoline derivatives. nih.govmdpi.com

Another approach involves the manganese/tert-butyl hydroperoxide (TBHP)-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate (B1233558) to produce quinazoline-2-carboxylates. nih.gov This method highlights the versatility of manganese catalysts in facilitating radical-based transformations to build the quinazoline core.

Table 1: Examples of Manganese-Catalyzed Quinazoline Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzyl alcohol | Primary Amides | Mn(I) complex, NNN-tridentate ligand | 2-Substituted Quinazolines | 58-81 | nih.govmdpi.com |

| 2-Aminobenzyl alcohols | Nitriles | Mn(I) pincer complex | 2-Substituted Quinazolines | Good | nih.gov |

Exploration of Other Catalytic Systems for Quinazoline Scaffold Formation

Beyond manganese, a host of other transition metals have been successfully employed to catalyze the formation of the quinazoline scaffold, each offering unique advantages in terms of reactivity, substrate scope, and reaction conditions.

Cobalt Catalysis: Cobalt complexes, such as Cp*Co(CO)I₂, are effective for the synthesis of quinazolines via [4+2] cycloaddition reactions or through dehydrogenative coupling of 2-aminoaryl alcohols with nitriles. nih.govnih.gov Heterogeneous catalysts like the cobalt-based zeolite imidazolate framework (ZIF-67) have also been used for the cyclization of benzylamines with 2-aminobenzoketones, offering the benefit of catalyst recyclability. nih.gov

Nickel Catalysis: Inexpensive and readily available nickel catalysts featuring tetraaza macrocyclic ligands can facilitate the acceptorless dehydrogenative coupling of 2-aminobenzylamine with benzyl (B1604629) alcohol or 2-aminobenzyl alcohol with benzonitrile (B105546) to give various quinazolines in good yields. organic-chemistry.org

Iron Catalysis: Iron-catalyzed protocols provide an economical and environmentally friendly route. One such method involves the FeCl₂-catalyzed sp³ C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines. These precursors are readily prepared from 2-alkylamino benzonitriles and organometallic reagents, leading to C-2 substituted quinazolines. mdpi.com

Copper Catalysis: Copper-catalyzed reactions are widely used for quinazoline synthesis. thieme-connect.com One-pot, three-component reactions of ortho-bromoaromatic ketones, aldehydes, and aqueous ammonia can be catalyzed by CuCl, using air as a green oxidant. mdpi.com Another strategy involves the copper-catalyzed tandem reaction of aldehydes, (2-aminophenyl)methanols, and ammonium (B1175870) chloride, using TEMPO as a co-catalyst system. nih.gov

Table 2: Overview of Various Catalytic Systems for Quinazoline Synthesis

| Catalyst Metal | Reactant Types | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Cobalt (Co) | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative Annulation | Mild reaction conditions | nih.gov |

| Nickel (Ni) | 2-Aminobenzylamines, Alcohols | Acceptorless Dehydrogenative Coupling | Inexpensive, readily prepared catalysts | organic-chemistry.org |

| Iron (Fe) | 2-Alkylamino N-H ketimines | C(sp³)-H Oxidation/Cyclization | Economical, good to excellent yields | mdpi.com |

One-Pot Multicomponent Reactions (MCRs) for Direct Quinazoline Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby reducing waste, saving time, and simplifying purification processes. journalajacr.com Numerous MCRs have been developed for the direct synthesis of the quinazoline core.

A common and versatile MCR involves the condensation of a 2-aminoaryl ketone, an aldehyde, and an ammonium source like ammonium acetate (B1210297). researchgate.net This reaction can be performed under various conditions, including catalyst-free and solvent-free protocols, often with high yields. nih.govresearchgate.net For instance, heating the three components neat or in ethanol (B145695) has been shown to be effective. nih.gov Iodine has also been used as a catalyst, leveraging its properties as both a Lewis acid and an oxidizing agent to facilitate the reaction. nih.gov

Other MCRs utilize different starting materials and catalysts. For example, benzimidazo-quinazolinones can be synthesized from aromatic aldehydes, 2-aminobenzimidazole, and dimedone using a reusable sulfonic acid-functionalized nanoporous silica (B1680970) catalyst under solvent-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Microwave irradiation is another technique frequently used to accelerate these reactions, often leading to higher yields in shorter times. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Skeletal Editing and Rearrangement Strategies Towards Quinazolines

Skeletal editing represents a sophisticated approach to molecular synthesis, where the core framework of a molecule is precisely modified. This strategy allows for the transformation of readily available heterocyclic systems into more complex or alternative scaffolds.

A notable example is the one-pot conversion of quinolines into quinazolines. thieme-connect.com This transformation begins with the peracid-mediated formation of a quinoline (B57606) N-oxide. The N-oxide then undergoes rearrangement to a benzoxazepine intermediate. Subsequent oxidative cleavage, for instance with ozone, followed by cyclization with an ammonia source like ammonium carbamate, yields the quinazoline core. thieme-connect.com This method effectively achieves a carbon-to-nitrogen atom swap in the heterocyclic ring.

Another powerful strategy involves the late-stage skeletal editing of indole (B1671886) derivatives to access quinazoline scaffolds. researchgate.net These reactions often use hypervalent iodine reagents to generate a reactive iodonitrene species, which can insert a nitrogen atom into the indole skeleton via C-C bond cleavage and rearrangement, thereby expanding the five-membered ring to form the six-membered pyrimidine (B1678525) ring of the quinazoline system. researchgate.net Similarly, quinoline N-oxides can undergo Brønsted acid-catalyzed multicomponent reactions with dialkyl acetylenedicarboxylates and water, leading to rearranged products and offering a pathway to diverse nitrogen-containing heterocycles. bioengineer.orgbohrium.com

Directed Introduction of Carboxylate Functionality, with Emphasis on Position 5

While forming the quinazoline scaffold is well-established, introducing a carboxylate group at the C5 position presents a distinct synthetic challenge that can be addressed either by functionalizing a pre-existing quinazoline ring or by incorporating the carboxyl group from the outset of the synthesis.

Functionalization of Pre-formed Quinazoline Scaffolds at Specific Positions

The direct functionalization of a pre-formed quinazoline at a specific carbon atom on the benzene (B151609) ring, such as C5, is a challenging task. This process requires the selective activation of a specific C-H bond among several similar ones. While methods for C-H functionalization of heterocycles are an active area of research, achieving high regioselectivity at the C5 position of quinazoline without directing groups is not yet a well-established, high-yielding process. Such a transformation remains a target for future synthetic innovation.

Synthetic Routes Incorporating Carboxylic Acid or Precursor Moieties

A more feasible and widely practiced strategy for synthesizing quinazoline-5-carboxylic acid is to begin with a starting material that already contains the necessary carboxylic acid (or a precursor group) at the appropriate position on an aniline or anthranilic acid derivative.

A highly relevant approach is the one-pot, three-component synthesis of 2-substituted quinazoline-4-carboxylic acids. dergipark.org.tr This method utilizes the sodium salt of (2-amino-phenyl)-oxo-acetic acid, which is derived from the alkaline hydrolysis of isatin. This intermediate is then condensed with an aldehyde (e.g., 4-chlorobenzaldehyde) and ammonium acetate to construct the quinazoline-4-carboxylic acid framework. dergipark.org.tr

By analogy, a logical pathway to sodium quinazoline-5-carboxylate would involve starting with a precursor like 2-aminoterephthalic acid. In this proposed synthesis, 2-aminoterephthalic acid would first be condensed with an appropriate reagent to form the pyrimidine portion of the quinazoline ring. For example, a reaction with an orthoester and an ammonia source could lead to the formation of the quinazoline ring, with the carboxyl groups at positions 5 and 7. Selective decarboxylation or protection/deprotection strategies would then be required to isolate the desired 5-carboxylic acid isomer. The final step would involve treating the resulting quinazoline-5-carboxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the target salt, This compound .

Optimization of Reaction Parameters for Yield and Selectivity in Carboxylated Quinazoline Synthesis

The efficiency and selectivity of any synthetic route towards carboxylated quinazolines are highly dependent on the careful optimization of various reaction parameters. These include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reactants and any additives. While specific data for quinazoline-5-carboxylate is scarce, the principles of optimization can be illustrated by examining studies on related quinoline and quinazoline syntheses.

Catalyst Selection:

The choice of catalyst is paramount in metal-catalyzed reactions. Different metal catalysts exhibit varying levels of activity and selectivity. For instance, in the synthesis of quinazoline derivatives, copper-catalyzed methods have been extensively studied. mdpi.comnih.gov Catalysts such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper(II) acetate (Cu(OAc)₂) have been employed, often in combination with specific ligands that modulate the catalyst's reactivity and stability. nih.gov The optimization of a copper-catalyzed synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylic amines showed that the choice of the copper source and ligand significantly impacted the yield.

Iron-catalyzed reactions have also emerged as a cost-effective and environmentally benign alternative for quinazoline synthesis. nih.gov The optimization of an iron-catalyzed domino protocol for the synthesis of 2-phenylquinazolin-4-amines highlighted the importance of the specific iron salt and copper co-catalyst in achieving high yields.

The following interactive table summarizes the effect of different catalysts on the yield of quinazoline derivatives based on various literature reports.

| Catalyst System | Starting Materials | Product | Yield (%) | Reference |

| CuI/K₂CO₃ | (2-bromophenyl)methylamine, Amide | Quinazoline derivative | 37-87 | nih.gov |

| Fe/Cu relay | o-halogenated benzonitriles, Aldehydes, Sodium azide | 2-phenylquinazolin-4-amine | Good to excellent | nih.gov |

| Ru₃(CO)₁₂/Xantphos/t-BuOK | 2-aminobenzylamine, Benzyl alcohol | 2-arylquinazoline | Good | organic-chemistry.org |

| I₂/KI | N,N'-disubstituted amidines | Quinazoline derivative | Good | nih.gov |

Solvent and Temperature Effects:

The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism. The optimization of a three-component synthesis of quinoline-4-carboxylic acids via a Doebner-type reaction revealed that the choice of solvent had a dramatic effect on the product yield. nih.govacs.org Acetonitrile (B52724) (MeCN) was found to be the optimal solvent, providing significantly better yields compared to ethanol, toluene, or DMSO under the same catalytic conditions. nih.govacs.org

An interactive data table illustrating the impact of solvent and temperature on the yield of a model reaction is presented below.

| Solvent | Temperature (°C) | Yield (%) | Reference |

| EtOH | Reflux | 15 | nih.govacs.org |

| MeCN | Reflux | 45 | nih.govacs.org |

| Toluene | Reflux | Low | acs.org |

| DMSO | Reflux | Low | acs.org |

| MeCN | 65 | 55 | acs.org |

| MeCN | 40 | Lower | acs.org |

Reactant Stoichiometry and Additives:

The molar ratio of reactants can significantly influence the outcome of a reaction. In multi-component reactions, optimizing the stoichiometry is crucial to ensure that all starting materials are consumed efficiently and to minimize the formation of side products. In the development of the Doebner hydrogen-transfer reaction for quinoline-4-carboxylic acids, it was discovered that using an excess of the aniline and aldehyde components relative to pyruvic acid led to a significant improvement in the yield of the desired carboxylated quinoline. nih.govacs.org

Additives such as bases or acids can also play a critical role. In many cyclization reactions, a base is required to neutralize acidic byproducts or to deprotonate a reactant to increase its nucleophilicity. In the copper-catalyzed synthesis of quinazolines from (2-bromophenyl)methylamines and amides, potassium carbonate (K₂CO₃) was used as the base. nih.gov The choice and amount of the base can affect the reaction rate and yield. Similarly, in acid-catalyzed reactions, the type and concentration of the acid are important parameters to optimize.

The following table demonstrates the effect of reactant stoichiometry on the yield of quinoline-4-carboxylic acid.

| Aniline (equiv.) | Aldehyde (equiv.) | Pyruvic Acid (equiv.) | Yield (%) | Reference |

| 1.05 | 1 | 1 | 15 | nih.govacs.org |

| 1.8 | 2 | 1 | 55 | acs.org |

| 2.0 | 2.2 | 1 | 62 | acs.org |

Chemical Transformations and Reactivity of Quinazoline Carboxylate Moieties

Synthesis of Ester and Amide Derivatives from Quinazoline-Carboxylic Acids

The carboxylic acid functionality of quinazoline-carboxylic acids is readily converted into a variety of ester and amide derivatives. These transformations are crucial for building more complex molecules and for modulating the physicochemical and biological properties of the parent compound.

Esterification of quinazoline-carboxylic acids can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. dergipark.org.tr For instance, quinazoline-4-carboxylic acid has been successfully converted to its corresponding esters using this method. dergipark.org.tr

The synthesis of amide derivatives typically proceeds via the activation of the carboxylic acid. One of the most common methods involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with a primary or secondary amine to form the desired amide. dergipark.org.tr This two-step process is highly efficient and allows for the introduction of a wide range of amine-containing fragments. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder route to amide formation.

A study on quinazolinone derivatives demonstrated the synthesis of amino acid esters and hydrazides under both conventional and microwave irradiation conditions, with the latter offering improved yields and shorter reaction times. nih.gov This highlights the adaptability of these synthetic routes to various quinazoline (B50416) scaffolds.

Derivatization to Acid Chlorides and Other Activated Carboxylic Acid Species

The conversion of quinazoline-carboxylic acids to more reactive species, such as acid chlorides, is a key step in their chemical manipulation. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often by refluxing the carboxylic acid in neat SOCl₂. commonorganicchemistry.comlibretexts.org This process converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group and facilitates nucleophilic attack by the chloride ion. libretexts.org

Another common reagent for this conversion is oxalyl chloride ((COCl)₂), which is often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.net This method is generally milder than using thionyl chloride. Other reagents that can be employed include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). researchgate.net

The resulting quinazoline-acyl chlorides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides, by reaction with appropriate nucleophiles. nih.gov For example, the reaction of a quinazoline acid chloride with an alcohol yields the corresponding ester, while reaction with an amine yields the amide. nih.gov

Exploration of Nucleophilic and Electrophilic Reactivity Profiles of the Quinazoline Carboxylate Core

The quinazoline ring system itself possesses a distinct reactivity profile. It is generally susceptible to nucleophilic attack, particularly at the C-4 position. nih.gov Reagents such as sodamide and hydrazine (B178648) have been shown to react with quinazoline to yield 4-amino and 4-hydrazine quinazoline, respectively, likely through an intermediate addition product. nih.gov The presence of a carboxylate group can influence this reactivity through its electronic effects.

Electrophilic substitution on the quinazoline ring is less common. Nitration is the most well-known electrophilic substitution reaction, and it preferentially occurs at the 6-position when quinazoline is treated with fuming nitric acid in concentrated sulfuric acid. nih.gov The predicted order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7 > 4 > 2. nih.gov The carboxylate group, being a deactivating group, would be expected to disfavor electrophilic attack on the ring to which it is attached.

Decarboxylation Pathways and Associated Chemical Transformations

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation for quinazoline-carboxylic acids. quirkyscience.com This reaction can be a key step in a synthetic sequence, sometimes used to remove a directing group after it has served its purpose. quirkyscience.com

Heating a carboxylic acid or its salt, often in the presence of a catalyst or a reagent like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), can induce decarboxylation. libretexts.org For instance, heating the sodium salt of a carboxylic acid with soda lime is a classic method for removing the carboxyl group and replacing it with a hydrogen atom. libretexts.org

More modern and milder methods for decarboxylation are also being developed. One study reported the synthesis of quinazoline compounds through the condensation of α-keto acids and 2-aminobenzylamine, followed by decarboxylation under blue LED irradiation at room temperature without the need for transition metal catalysts or additives. nih.gov Another electrochemical method has been developed for the synthesis of quinazolines and quinazolinones via the oxidative decarboxylation of α-oxocarboxylic acids. rsc.org This approach is environmentally friendly as it avoids the use of chemical oxidants. rsc.org

The ease of decarboxylation can be influenced by the position of the carboxyl group on the quinazoline ring and the presence of other substituents. The stability of the resulting carbanion intermediate plays a crucial role in the reaction mechanism.

Development of Quinazoline 5 Carboxylate Derived Scaffolds and Structural Modifications

Construction of Hybrid Systems Incorporating Diverse Heterocycles

Molecular hybridization, a strategy that combines two or more pharmacophoric units, has been effectively applied to the quinazoline (B50416) scaffold. This approach aims to create novel molecules with unique chemical properties by integrating other heterocyclic systems.

The fusion of quinazoline and triazole moieties has been an area of active research. One common synthetic route involves converting a precursor like 4-nitro-benzylbromide into an azide, which then reacts with various alkynes in a "click" reaction to form the triazole ring. The nitro group is subsequently reduced to an amine, which is then coupled with a 4-chloro quinazoline to yield the final triazole-containing quinazoline hybrid compounds. researchgate.net This process has been shown to be efficient, with yields often ranging from 73% to 88%. researchgate.netthieme-connect.com Another approach involves reacting 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline derivatives with 2-chloro-N-phenylacetamide derivatives in a click reaction to form quinazolines bearing triazole-acetamides. nih.gov

Table 1: Synthesis of Quinazoline-Triazole Conjugates

| Starting Materials | Reaction Type | Key Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitro-benzylazide, Substituted Alkynes, 4-Chloro quinazolines | Click Reaction, Reduction, Coupling | NaN₃, Fe/NH₄Cl | Triazole-containing quinazoline hybrids | 73-88 | researchgate.netthieme-connect.com |

This table provides an interactive summary of synthetic routes to Quinazoline-Triazole Conjugates.

The combination of quinazoline and benzothiazole (B30560) rings has led to the creation of novel fused heterocyclic systems. One innovative method involves replacing traditional anthranilic acid derivatives with polyfunctionalized benzothiazole analogues of anthranilic methyl esters. thieme-connect.com For instance, reacting a benzothiazole analogue with piperidin-2-one and phosphorus oxychloride in 1,4-dioxane (B91453) under reflux conditions yields thiazole-fused pyrido[2,1-b]thiazolo[5,4-f]quinazolin-12(8H)-one in good yield (70%). thieme-connect.com The reactivity can be sensitive to substituents; for example, a cyano group on the benzothiazole moiety can significantly decrease the yield of the cyclization reaction. thieme-connect.com Other strategies focus on the aerobic oxidative cyclization of precursors in the presence of a laccase/DDQ cooperative catalytic system in aqueous media, which represents a more environmentally friendly approach to synthesizing benzothiazoles from relevant starting materials. rsc.org

A variety of synthetic strategies have been developed to access pyrazolo-quinazoline systems. A novel copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds provides an efficient route to pyrazolo[1,5-c]quinazolines, forming two rings and three new bonds in a single step under mild conditions. mdpi.com Another prominent method is the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones derived from 1,3-cyclohexanedione (B196179) derivatives in refluxing glacial acetic acid, which yields new pyrazolo[1,5-a]quinazoline-3-carbonitriles. nih.gov These products can be further modified; for example, condensation with various aromatic aldehydes furnishes the corresponding arylidene derivatives. nih.gov Additionally, quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives have been synthesized, demonstrating the versatility of these building blocks. acs.org

Beyond triazoles and pyrazoles, the quinazoline scaffold has been fused with other heterocyclic rings. A notable example is the synthesis of imidazo[1,2-c]quinazoline and benzimidazo[1,2-c]quinazoline (B3050141) derivatives. mdpi.com This is typically achieved through a copper-catalyzed Ullmann-type C-N coupling of a 2-(2-bromophenyl)-1H-imidazole or -benzimidazole with various azoles, followed by an intramolecular cross-dehydrogenative coupling. mdpi.com For instance, 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one derivatives have been synthesized as conformationally restricted analogues of other known chemical agents. nih.gov

The construction of spiro-fused systems represents a move toward more three-dimensional molecular architectures. researchgate.net General strategies for creating spirocycles often involve multi-step sequences, such as the dichlorocyclopropanation of an exocyclic alkene on a heterocyclic ring, followed by a boronate rearrangement to create a spirocyclic cyclopropyl (B3062369) pinacol (B44631) boronate, which serves as a versatile building block for further elaboration. researchgate.netresearchgate.net

Impact of Substituent Patterns on Chemical Properties and Reactivity

The chemical properties and reactivity of the quinazoline ring are significantly influenced by the nature and position of its substituents. mdpi.com Whether a substituent is located on the pyrimidine (B1678525) or the benzene (B151609) portion of the fused ring system plays a crucial role in its chemical behavior. mdpi.com

Coordination Chemistry and Metal Complexation of Quinazoline Carboxylates

The quinazoline carboxylate scaffold, particularly with additional nitrogen and oxygen donor atoms, serves as an effective ligand for forming metal complexes. A range of transition metal complexes involving quinazoline derivatives have been synthesized and characterized.

Gold(I) complexes with the general formula [Au(L)(L′)], where L is a quinazoline carboxamide alkynyl ligand and L' is a phosphine (B1218219) or N-heterocyclic carbene, have been prepared in high yields. rsc.org Coordination of the gold(I) to the alkyne group is confirmed by spectroscopic methods, such as the shift of the ν(C≡C) band in the IR spectrum to a lower frequency. rsc.org

Other transition metals have also been complexed with quinazoline-derived ligands. Schiff bases derived from 4(3H)-quinazolinone coordinate to metal centers like Cd(II), Ni(II), Zn(II), and Cu(II) through the lactam oxygen and the azomethine nitrogen. The coordination is evidenced by shifts in the FT-IR spectra, specifically the stretching frequencies of the C=O and C=N bonds, and the appearance of new bands corresponding to M-O and M-N bonds. Furthermore, manganese (Mn) and cobalt (Co) complexes have been utilized as catalysts in the synthesis of quinazoline derivatives themselves, highlighting the integral role of metals in the chemistry of this scaffold.

Table 2: Metal Complexation with Quinazoline-Derived Ligands

| Metal Ion | Ligand Type | Coordination Sites | Spectroscopic Evidence (IR Shift) | Reference |

|---|---|---|---|---|

| Au(I) | Quinazoline carboxamide alkynyl | Alkyne (C≡C) | ν(C≡C) shifts to lower frequency | rsc.org |

| Cd(II), Ni(II), Zn(II), Cu(II) | 4(3H)-Quinazolinone Schiff base | Lactam Oxygen (C=O), Azomethine Nitrogen (C=N) | ν(C=O) and ν(C=N) shift to lower frequencies | |

| Mn(I) | Pincer Ligand Complex | N/A (Catalyst) | Used in dehydrogenative annulation for quinazoline synthesis |

This table provides an interactive summary of metal complexes formed with quinazoline-derived ligands.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Quinazoline 5 Carboxylate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including quinazoline-5-carboxylate derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a quinazoline-5-carboxylate, the chemical shifts of the protons provide a map of their electronic surroundings. The protons on the quinazoline (B50416) ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylate group. For instance, the proton at position 4 is often shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) ring portion of the quinazoline nucleus will also exhibit distinct signals, with their multiplicity revealing the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the quinazoline ring system typically resonate in the range of δ 120-160 ppm. rsc.org The carbonyl carbon of the carboxylate group is a key diagnostic signal, usually appearing significantly downfield (δ 165-185 ppm) due to its deshielding environment. The chemical shifts of the other carbons in the molecule are influenced by their proximity to the heteroatoms and the carboxylate functionality.

Interactive Data Table: Representative NMR Data for Quinazoline Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-phenylquinazoline | CDCl₃ | 9.46 (s, 1H), 8.64-8.61 (m, 2H), 8.08 (d, J = 12 Hz, 1H), 7.91-7.87 (m, 2H), 7.61-7.51 (m, 4H) | 160.6, 159.7, 150.7, 140.1, 134.4, 133.4, 131.6, 130.1, 128.6, 127.8, 127.1, 127.1, 123.7, 122.9 |

| 2-(4-chlorophenyl)quinazoline | CDCl₃ | 9.44 (s, 1H), 8.58-8.55 (m, 2H), 8.06 (d, J = 12 Hz, 1H), 7.93-7.89 (m, 2H), 7.64-7.60 (m, 1H), 7.50-7.48 (m, 2H) | 160.5, 160.0, 150.7, 136.8, 136.5, 134.2, 129.9, 128.8, 128.6, 127.5, 127.1, 123.5 |

| 6-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | CDCl₃ | 8.80 (dd, J1 = 7.4 Hz, J2 = 0.6 Hz, 1H), 8.44 (d, J = 8.0 Hz, 1H), 7.84−7.82 (m, 2H), 7.49−7.44 (m, 1H), 7.38−7.36 (m, 1H), 6.78 (t, J = 7.0 Hz, 1H), 2.60 (s, 3H) | 159.5, 148.2, 147.6, 134.7, 134.5, 132.1, 127.4, 127.1, 125.0, 124.8, 116.1, 112.0, 18.6 |

Data sourced from various research articles. rsc.orgamazonaws.com

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. researchgate.net For sodium quinazoline-5-carboxylate, HRMS can provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. The high resolving power of HRMS instruments allows for the separation of ions with very similar mass-to-charge ratios, leading to cleaner and more easily interpretable mass spectra. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. youtube.comyoutube.com This hyphenated technique is invaluable for analyzing complex mixtures and for confirming the identity and purity of a target compound. In the context of this compound, an LC-MS method would first separate the compound from any impurities using a suitable chromatographic column and mobile phase. The eluent from the LC is then introduced into the mass spectrometer, which provides mass information for the separated components. This allows for the simultaneous quantification and identification of the target compound and any related substances. researchgate.net

Interactive Data Table: HRMS Data for Quinazoline Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| N-(4-Bromophenyl)-2-phenylquinazolin-4-amine | ESI | 376.0449 [M+H]⁺ | 376.0442 |

| (E)-3-(Naphthalen-2-yl)-1-(4-((2-phenylquinazolin-4-yl)amino)phenyl)prop-2-en-1-one | ESI | 506.0868 [M+H]⁺ | 506.0860 |

| 2-Phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine | ESI | 388.1661 [M+H]⁺ | 388.1650 |

Data sourced from various research articles. semanticscholar.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acs.org For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum of the parent acid, quinazoline-5-carboxylic acid, would be the broad O-H stretching vibration of the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹. orgchemboulder.com Additionally, a strong C=O stretching vibration for the carboxylic acid would be observed around 1690-1760 cm⁻¹. orgchemboulder.com Upon formation of the sodium salt, the broad O-H band will disappear, and the C=O stretching vibration will be replaced by two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). These typically appear around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. researchgate.net The spectrum will also show characteristic absorptions for the C=N and C=C stretching vibrations of the quinazoline ring system, as well as C-H stretching and bending vibrations. researchgate.net

Interactive Data Table: Key IR Absorption Bands for Carboxylic Acids and Carboxylates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (R-COOH) | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1690-1760 |

| Carboxylate (R-COO⁻) | Asymmetric Stretch | 1550-1610 |

| Carboxylate (R-COO⁻) | Symmetric Stretch | 1300-1420 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Quinazoline Ring | C=N Stretch | ~1620 |

Data generalized from typical IR spectroscopy correlation tables. orgchemboulder.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For quinazoline-5-carboxylate compounds, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet and sometimes visible regions, arising from π→π* and n→π* transitions within the aromatic quinazoline ring system. researchgate.netnih.gov The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the ring and the solvent used. The presence of the carboxylate group can influence the electronic structure and thus the UV-Vis spectrum compared to the parent quinazoline.

Studies on various quinazoline derivatives have shown that they typically exhibit two main absorption bands. researchgate.net A shorter wavelength band, often below 300 nm, is attributed to the π→π* transition of the aromatic system. researchgate.net A longer wavelength band, which can extend into the visible region, is associated with the n→π* transition involving the non-bonding electrons of the nitrogen atoms. researchgate.netnih.gov

Interactive Data Table: UV-Vis Absorption Maxima for Selected Quinazoline Derivatives

| Compound Derivative | Solvent | λ_max (nm) | Transition |

| Quinazoline derivative 4a | Acetonitrile (B52724) | ~250, ~320 | π→π, n→π |

| Quinazoline derivative 4d | Acetonitrile | ~260, ~340 | π→π, n→π |

| Quinazoline derivative 4m | Acetonitrile | ~270, ~360 | π→π, n→π |

Data generalized from studies on quinazoline derivatives. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and ion-dipole interactions involving the sodium cation and the carboxylate group. The resulting crystal structure provides a detailed and accurate model of the compound in the solid state. nih.gov

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography) for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient and versatile technique for the separation, identification, and quantification of components in a mixture. researchgate.netpharmjournal.ruboomja.comnih.gov For the analysis of this compound, a reversed-phase HPLC method is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a pH modifier). researchgate.netnih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for its quantification. HPLC is crucial for quality control, ensuring the purity of the final product. boomja.com

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of reactions and for preliminary purity assessment. semanticscholar.orgtsijournals.comresearchgate.net A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. The components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

Interactive Data Table: Chromatographic Parameters for Quinazoline Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection | Parameter |

| HPLC | C18 | Acetonitrile/Water | UV | Retention Time |

| TLC | Silica Gel | Chloroform/Ethyl Acetate (B1210297) | UV (254 nm) | Rf Value |

Data generalized from common chromatographic practices for related compounds. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies of Quinazoline 5 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazoline-5-carboxylate systems, DFT is employed to optimize the molecular geometry, predict stability, and calculate various electronic and spectroscopic properties.

Researchers commonly use DFT functionals like B3LYP combined with basis sets such as 6-31G, 6-31+G, or 6-311+G** to perform these calculations. researchgate.netnih.govresearchgate.net The optimized ground-state geometry provides the most stable three-dimensional arrangement of the atoms. From this, crucial electronic properties can be determined.

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and optical polarizability. nih.gov

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S) are calculated from the FMO energies to quantify the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is crucial for predicting how the molecule will interact with other molecules or biological receptors. mdpi.com

Spectroscopic Properties: DFT can predict vibrational frequencies (FT-IR) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com

For instance, studies on related quinazolinone derivatives have used DFT to optimize geometries and calculate electronic properties to understand their potential as cytotoxic agents. researchgate.net Such calculations for sodium quinazoline-5-carboxylate would reveal the influence of the carboxylate group on the electronic properties and reactivity of the quinazoline (B50416) ring system.

Table 1: Representative DFT-Calculated Electronic Properties for a Quinazoline Derivative This table presents example data based on typical findings for quinazoline systems to illustrate the output of DFT calculations.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| Energy Gap (Egap) | 4.7 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Chemical Softness (S) | 0.43 | eV-1 |

Molecular Docking Simulations for Investigating Ligand-Target Binding Interactions at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a quinazoline-5-carboxylate derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug design for understanding how a potential drug molecule interacts with its biological target. nih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or score, which estimates the strength of the interaction. Docking studies on various quinazoline derivatives have been performed against numerous therapeutic targets, including:

Epidermal Growth Factor Receptor (EGFR) nih.govfrontiersin.orgnih.gov

Matrix metalloproteinase-13 (MMP-13) nih.gov

Phosphodiesterase 7 (PDE7) nih.gov

Cyclooxygenase (COX) enzymes nih.gov

These simulations reveal detailed binding modes, identifying key amino acid residues in the target's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. frontiersin.orgnih.gov For example, docking studies on quinazolinone derivatives targeting EGFR have shown that the quinazoline ring can form pi-pi interactions with residues like Leu 694 and that a carbonyl group can act as a hydrogen bond acceptor. frontiersin.orgnih.gov

A docking study of this compound against a specific target would help predict its binding orientation and affinity, providing a rationale for its biological activity and a foundation for designing more potent analogs.

Table 2: Example Molecular Docking Results for a Quinazoline Ligand with a Protein Target This table is a representative example of typical docking simulation outputs.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Quinazoline Derivative A | EGFR | -10.1 | Thr 766, Leu 694, Val 702 | Hydrogen Bond, Pi-Sigma, Pi-Alkyl |

| Quinazoline Derivative B | MMP-13 | -9.5 | Ala238, Met253, Lys140 | Hydrogen Bond, Electrostatic |

| Quinazoline Derivative C | PDE7A | -8.8 | Gln413, Phe417 | Hydrogen Bond, π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Feature-Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. youtube.com The goal is to establish a mathematical equation that can predict the activity of new, unsynthesized compounds based on calculable parameters known as molecular descriptors. nih.govresearchgate.net

In a typical QSAR study on quinazoline systems, a dataset of derivatives with known activities (e.g., anticancer IC50 values) is used. nih.govresearchgate.net A wide range of molecular descriptors are calculated for each compound, which can be classified as:

1D: Molecular weight, atom counts

2D: Topological indices, connectivity indices, polar surface area openeducationalberta.ca

3D: Steric parameters, surface area, volume

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) are used to build the QSAR model. nih.govresearchgate.netnih.gov The resulting models are validated internally (e.g., cross-validation) and externally to ensure their robustness and predictive power. nih.govresearchgate.net

Successful QSAR models for quinazoline derivatives have shown that factors like electrostatic fields, hydrophobicity, and specific structural features are critical for their activity. nih.govnih.gov Such a study involving quinazoline-5-carboxylate derivatives could identify the key structural requirements for a particular biological endpoint, guiding further chemical modifications.

Table 3: Example of a 3D-QSAR Model Summary for Quinazoline Derivatives This table illustrates typical statistical parameters used to validate a QSAR model, based on published data for MMP-13 inhibitors. nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²_pred (External validation) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.646 | 0.992 | 0.829 | Steric (43.1%), Electrostatic (56.9%) |

| CoMSIA | 0.704 | 0.992 | 0.839 | Steric (14.9%), Electrostatic (29.3%), Hydrophobic (29.5%), H-bond Acceptor (15.5%), H-bond Donor (10.8%) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a docked complex and understanding its dynamic behavior in a simulated physiological environment (e.g., in a water box with ions). mdpi.com

For a quinazoline-5-carboxylate-protein complex identified through docking, an MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory is analyzed to evaluate:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are plotted over time. A stable, fluctuating plateau in the RMSD plot indicates that the complex has reached equilibrium and is structurally stable. mdpi.com

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue in the protein. This highlights flexible regions of the protein and shows how the binding of the ligand affects the dynamics of the binding pocket residues. mdpi.com

Interaction Stability: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) over the simulation time, confirming the predictions from the static docking pose.

MD simulations on quinazolinone derivatives have been used to validate the stability of their binding to targets like VEGFR2 and Topoisomerase II, providing deeper insights into the conformational dynamics that govern the interaction. mdpi.com

Prediction of Key Chemical and Transport Properties (e.g., topological polar surface area, molecular refractivity)

In the early stages of drug discovery, it is essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound to assess its drug-likeness. frontiersin.orgnih.gov Various computational tools and web servers are used to calculate key physicochemical and pharmacokinetic properties for quinazoline-5-carboxylate systems from their 2D structure.

Important predicted properties include:

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. nih.govnih.gov It is a strong predictor of drug transport properties, such as oral absorption and blood-brain barrier penetration. nih.gov Molecules with a TPSA ≤ 140 Ų are more likely to be orally bioavailable.

Molecular Refractivity (MR): Molar refractivity relates to the volume of a molecule and its polarizability. It is a descriptor used in QSAR studies to model ligand-receptor binding interactions that involve dispersion forces. mdpi.com

Lipophilicity (logP): The logarithm of the octanol/water partition coefficient is a measure of a molecule's hydrophobicity, which affects its absorption and distribution.

Drug-Likeness Rules: Compliance with rules like Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5) is often assessed to filter out compounds with poor pharmacokinetic profiles. nih.gov

In silico ADMET prediction for quinazoline derivatives is a common practice in research to ensure that newly designed compounds have favorable drug-like properties before they are synthesized. nih.govnih.govnih.gov

Table 4: Representative Predicted Physicochemical and ADMET Properties for a Quinazoline Derivative This table shows an example of properties that can be predicted using in silico tools.

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight (g/mol) | 350.4 | < 500 |

| logP | 2.8 | < 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 5 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 85.6 Ų | < 140 Ų |

| Molar Refractivity | 95.1 cm³ | 40 - 130 |

| Human Intestinal Absorption | High | - |

| Blood-Brain Barrier Permeation | Low | - |

Mechanistic Insights into Chemical Reactions Involving Quinazoline 5 Carboxylate and Its Precursors

Elucidation of Reaction Pathways for Quinazoline (B50416) Ring Formation and Functionalization

The synthesis of the quinazoline core is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this important scaffold. While specific studies on quinazoline-5-carboxylic acid are limited, the general mechanisms of quinazoline formation provide a strong basis for understanding its synthesis.

One of the classical methods for quinazoline synthesis is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acids with amides. wikipedia.orgacs.org A plausible pathway for the formation of a quinazolinone precursor to quinazoline-5-carboxylic acid would involve the condensation of 3-aminophthalic acid (a substituted anthranilic acid) with a suitable amide. The reaction is believed to proceed through the initial formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate. Subsequent loss of water leads to ring closure and the formation of the quinazolinone ring. wikipedia.org Variations of this reaction can be carried out under different conditions, including the use of a catalytic amount of base or the presence of polyphosphoric acid to facilitate the cyclization. wikipedia.org

Another venerable method is the Bischler synthesis . The first synthesis of the parent quinazoline was reported by Bischler and Lang in 1895 through the decarboxylation of quinazoline-2-carboxylic acid. orientjchem.orgnih.gov This suggests that a synthetic route to quinazoline-5-carboxylic acid could potentially involve a precursor with a carboxyl group at another position, which is then selectively removed or transformed.

Modern synthetic methods often employ transition-metal-catalyzed reactions to achieve high efficiency and selectivity. For instance, ruthenium-catalyzed dehydrogenative coupling reactions of 2-aminophenyl ketones with amines can form quinazolines. wikipedia.org A similar strategy could be envisioned for the synthesis of quinazoline-5-carboxylic acid, starting from a suitably substituted 2-aminobenzophenone (B122507) derivative. The mechanism of such reactions often involves the in situ formation of a ruthenium catalytic system that facilitates the coupling process. wikipedia.org

The functionalization of a pre-formed quinazoline ring is another key strategy. The benzene (B151609) ring of the quinazoline scaffold is more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring. The predicted order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7. nih.gov This suggests that direct carboxylation at the C5 position might be challenging and could require directing groups or specific reaction conditions to achieve the desired regioselectivity.

Recent advances have highlighted various methods for the C-H functionalization of the quinazoline core. nih.gov These methods, often employing metal catalysts, allow for the direct introduction of functional groups at specific positions, potentially including the C5 position. The mechanism of these reactions can be complex, often involving the formation of organometallic intermediates.

Understanding of Cycloaddition, Ring Expansion, and Rearrangement Mechanisms

The quinazoline ring system can participate in a variety of pericyclic reactions, including cycloadditions, which are powerful tools for the construction of more complex fused heterocyclic systems.

Cycloaddition Reactions: The quinazoline moiety can act as a diene or a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. acs.org The reactivity in these reactions is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the feasibility and stereochemical outcome of the reaction. numberanalytics.comresearchgate.netwikipedia.org For quinazoline-5-carboxylate, the electron-withdrawing nature of the carboxylate group would influence the energy levels of the HOMO and LUMO, thereby affecting its reactivity in cycloaddition reactions. While specific examples involving quinazoline-5-carboxylate are not prevalent in the literature, the general principles of cycloaddition suggest that it could react with suitable dienophiles or dienes to form polycyclic structures. libretexts.org

Ring Expansion and Rearrangement Reactions: Ring expansion reactions offer a route to larger heterocyclic systems from the quinazoline core. For example, quinazoline 3-oxides have been shown to undergo ring enlargement in the presence of alkali to form 1,4-benzodiazepin-2-one 4-oxides. nih.gov This type of rearrangement is driven by the formation of a more stable ring system. The mechanism of such rearrangements often involves nucleophilic attack followed by a series of bond migrations. chemistrysteps.comyoutube.comyoutube.com It is conceivable that under specific conditions, the quinazoline-5-carboxylate skeleton could undergo similar ring expansions, potentially leading to novel benzodiazepine (B76468) derivatives.

Rearrangements such as the Favorskii rearrangement can lead to ring contraction. wikipedia.org While more commonly associated with carbocyclic systems, analogous rearrangements in heterocyclic systems are known. The applicability of such a rearrangement to quinazoline-5-carboxylate would depend on the presence of suitable functional groups adjacent to the carboxylate.

Characterization of Reactive Intermediates in Quinazoline Synthesis and Derivatization

The elucidation of reaction mechanisms often relies on the detection and characterization of transient reactive intermediates. In the synthesis of quinazolines, several types of intermediates have been proposed and, in some cases, characterized.

In the Niementowski synthesis , as previously mentioned, an imine intermediate is a key species formed after the initial condensation and before the final ring closure. wikipedia.org Spectroscopic techniques can sometimes be employed to observe such intermediates, or their presence can be inferred from trapping experiments.

In the Bischler-Napieralski reaction , which is used for the synthesis of dihydroisoquinolines but shares mechanistic features with some quinazoline syntheses, a nitrilium ion intermediate is often proposed. nih.gov This highly electrophilic species is formed by the dehydration of an amide precursor and subsequently undergoes intramolecular electrophilic aromatic substitution to form the new ring.

In modern metal-catalyzed functionalization reactions of quinazolines, organometallic intermediates play a crucial role. For example, in a nickel-catalyzed C(acyl)-N functionalization, Ni(0), Ni(I), and Ni(II) species have been identified as part of the catalytic cycle. nih.gov The characterization of these intermediates can be achieved through a combination of stoichiometric reactions, in situ spectroscopic monitoring, and crossover experiments.

The formation of radical intermediates has also been proposed in some quinazoline synthetic routes. For instance, the oxidative decomposition of methyl carbazate (B1233558) can generate a radical intermediate that then participates in the formation of the quinazoline ring. nih.gov

The table below summarizes some of the key reactive intermediates in quinazoline synthesis.

| Reaction Type | Key Reactive Intermediate(s) | Method of Postulation/Characterization |

| Niementowski Synthesis | Schiff base, Imine | Mechanistic studies, trapping experiments |

| Bischler-Napieralski Type | Nitrilium ion | Mechanistic studies, analogy to isoquinoline (B145761) synthesis |

| Metal-Catalyzed C-H Functionalization | Organometallic complexes (e.g., Ni(0), Ni(I), Ni(II)) | Stoichiometric reactions, in situ spectroscopy |

| Radical-Mediated Synthesis | Carbon-centered radicals | Mechanistic studies, trapping experiments |

Electron Density Distribution and Frontier Molecular Orbital (FMO) Analysis in Reaction Systems

Computational chemistry provides powerful tools for understanding the electronic structure of molecules and predicting their reactivity. Electron density distribution and frontier molecular orbital (FMO) analysis are particularly valuable in this regard. youtube.com

Electron Density Distribution: The electron density distribution in the quinazoline ring is not uniform. The nitrogen atoms, being more electronegative than carbon, draw electron density towards them, creating regions of lower electron density (electrophilic sites) and higher electron density (nucleophilic sites). The presence of a carboxylate group at the C5 position would further perturb this electron distribution. The carboxylate group is electron-withdrawing, which would decrease the electron density in the benzene portion of the quinazoline ring, particularly at the ortho and para positions relative to the C5 carbon. This has implications for the reactivity of the molecule in electrophilic aromatic substitution reactions.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a cornerstone of modern organic chemistry for predicting the feasibility and regioselectivity of chemical reactions. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The HOMO is the highest energy orbital that contains electrons. A molecule with a high-energy HOMO is a good electron donor (nucleophile).

LUMO: The LUMO is the lowest energy orbital that is empty of electrons. A molecule with a low-energy LUMO is a good electron acceptor (electrophile).

For quinazoline-5-carboxylate, the energies and shapes of the HOMO and LUMO would be influenced by both the quinazoline core and the carboxylate substituent. The electron-withdrawing carboxylate group would be expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted quinazoline. A lower LUMO energy would make the molecule more susceptible to nucleophilic attack.

The table below presents hypothetical FMO energy values for quinazoline and quinazoline-5-carboxylic acid to illustrate the expected effect of the carboxylate group. These are representative values and would need to be confirmed by specific computational studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinazoline (hypothetical) | -6.5 | -1.2 | 5.3 |

| Quinazoline-5-carboxylic acid (hypothetical) | -6.8 | -1.5 | 5.3 |

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. The specific distribution of the HOMO and LUMO across the molecule determines the sites of nucleophilic and electrophilic attack, respectively. For instance, in a cycloaddition reaction, the overlap of the HOMO of one reactant with the LUMO of the other is maximized at the atoms with the largest orbital coefficients, thus dictating the regioselectivity of the reaction. researchgate.net

Quinazoline Carboxylate Scaffolds As Versatile Building Blocks in Advanced Organic Synthesis

Strategic Utility in the Construction of Complex Organic Molecules